NMDA Receptor Antagonist Activity: Minimal vs. Therapeutic Potency
This compound, as a metabolite of Memantine, exhibits minimal NMDA receptor antagonistic activity compared to the parent drug. Regulatory pharmacokinetic data state that Memantine metabolites, which include this hydroxylated species, 'possess minimal NMDA receptor antagonistic activity' [1]. In contrast, Memantine itself acts as a low-to-moderate affinity uncompetitive NMDA antagonist with experimental IC50 values ranging from 0.52 µM to 1.61 µM across various receptor subtypes [2].
| Evidence Dimension | NMDA Receptor Antagonism |
|---|---|
| Target Compound Data | Minimal (qualitative) |
| Comparator Or Baseline | Memantine IC50 = 0.52 µM (NR1/2B) to 1.61 µM (NR1/2C) |
| Quantified Difference | Therapeutic (Memantine) vs. Minimal (Metabolite) |
| Conditions | In vitro NMDA receptor subtype assays / Clinical pharmacokinetic labeling |
Why This Matters
This difference validates its use as an inactive reference standard in bioanalytical assays and impurity profiling, ensuring signal is not conflated with therapeutic activity.
- [1] Cardinal Health 107, LLC. (2024). Memantine Hydrochloride Prescribing Information: Section 12.3 Pharmacokinetics. View Source
- [2] Kotermanski, S. E., et al. (2009). 'Agonist concentration dependency of blocking kinetics but not equilibrium block of N-methyl-D-aspartate receptors by memantine.' Journal of Neuroscience. Experimental IC50 values: NR1/2A (0.80 ± 0.07 µM), NR1/2B (0.52 ± 0.02 µM), NR1/2C (1.61 ± 0.06 µM), NR1/2D (1.76 ± 0.06 µM). View Source
